molecular formula C18H19N3O2 B3305254 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea CAS No. 922940-31-6

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B3305254
CAS No.: 922940-31-6
M. Wt: 309.4 g/mol
InChI Key: WESKLNYBXCXHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Drug Discovery Research

Urea derivatives have a rich history in medicinal chemistry, dating back to the synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the development of organic chemistry. nih.gov The urea functionality is a versatile structural motif capable of forming multiple stable hydrogen bonds with biological targets such as proteins and receptors. nih.gov This ability to act as both a hydrogen bond donor and acceptor is crucial for establishing strong and specific drug-target interactions, which can modulate potency and selectivity. nih.govnih.gov

In contemporary drug discovery, the urea moiety is integral to a wide array of clinically approved therapies. nih.govacs.org Its applications span various therapeutic areas, including the development of anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic agents. nih.gov For instance, Sorafenib (B1663141) and Lenvatinib are examples of anticancer drugs that incorporate a urea scaffold, often acting as kinase inhibitors. researchgate.net Beyond their direct interaction with active sites, urea groups can also be used to fine-tune the physicochemical properties of a molecule, such as solubility and permeability, which are critical for its drug-like characteristics. researchgate.net The structural rigidity and defined geometry of the urea linkage also make it a valuable component in the design of linkers for antibody-drug conjugates and as a building block in combinatorial chemistry. nih.gov

Exploration of the Indole (B1671886) Moiety as a Privileged Scaffold in Bioactive Compounds

The indole ring system, a bicyclic aromatic heterocycle, is a prominent feature in a vast number of natural products and synthetic compounds with significant biological activities. nih.govmdpi.com Its structural resemblance to various protein components allows it to interact with a wide range of biological targets. nih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile template for the design of new therapeutic agents. mdpi.comresearchgate.net

Indole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.comresearchgate.net The presence of the indole nucleus in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) underscores its biological importance. researchgate.net Many marketed drugs, such as the anti-migraine agent Sumatriptan and the anti-inflammatory drug Indomethacin, feature an indole core, highlighting its therapeutic relevance. mdpi.com The versatility of the indole ring allows for substitutions at various positions, enabling the modulation of its electronic and steric properties to optimize biological activity and pharmacokinetic profiles. mdpi.comnih.gov

Rationale for Investigating 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea: A Novel Molecular Entity

The rationale for the design and investigation of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological properties. This specific compound integrates the hydrogen-bonding capacity of the urea linker with the privileged indole scaffold and a substituted phenyl ring.

The investigation of this novel molecular entity is driven by the hypothesis that the synergistic combination of these three components could lead to a compound with unique biological activity, potentially as a kinase inhibitor, an antimicrobial agent, or a modulator of other cellular pathways.

Overview of Research Approaches and Methodologies Employed in Studying the Chemical Compound

The study of a novel chemical entity like this compound typically follows a structured pipeline of chemical synthesis, characterization, and biological evaluation.

Chemical Synthesis: The synthesis of such urea derivatives often involves the reaction of an appropriate amine with an isocyanate. acs.orgnih.gov In this case, 3-amino-1-ethyl-1H-indole would likely be reacted with 2-methoxyphenyl isocyanate. Alternative methods might employ reagents like phosgene (B1210022) or its derivatives to form the urea linkage. acs.orgmdpi.com The starting materials themselves may require multi-step synthesis. ijpsr.com

Structural Characterization: Following synthesis and purification, the identity and purity of the compound are confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms. nih.govnih.gov

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. nih.gov

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretches of the urea moiety. nih.gov

Biological Evaluation: Once the compound is synthesized and characterized, its biological activity is assessed through a series of in vitro and potentially in vivo assays. The specific assays would be guided by the therapeutic hypothesis. For instance, if anticancer activity is being investigated, the compound would be screened against a panel of cancer cell lines to determine its anti-proliferative effects. researchgate.netnih.gov Further studies might include enzyme inhibition assays (e.g., kinase inhibition assays) and molecular docking studies to predict and understand the binding interactions with the biological target. researchgate.netmdpi.com

The following tables illustrate the types of data that would be generated during the characterization and initial biological screening of this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₂
Molecular Weight 323.39 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ, ppm) Illustrative: 8.5 (s, 1H, NH), 7.8-7.0 (m, 9H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ, ppm) Illustrative: 155.0 (C=O), 148.0, 136.0, 128.0-110.0 (Ar-C), 40.0 (CH₂), 15.0 (CH₃)
IR (KBr, cm⁻¹) Illustrative: 3300 (N-H), 1640 (C=O), 1550, 1490 (C=C)
MS (ESI+) m/z Illustrative: 324.17 [M+H]⁺

Table 2: Illustrative In Vitro Anti-Proliferative Activity Data

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7 BreastIllustrative: 15.2
A549 LungIllustrative: 22.5
HT-29 ColonIllustrative: 18.9
HEK-293 Normal KidneyIllustrative: > 50

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-21-12-15(13-8-4-6-10-16(13)21)20-18(22)19-14-9-5-7-11-17(14)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESKLNYBXCXHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Methodological Advancements in the Preparation of 1 1 Ethyl 1h Indol 3 Yl 3 2 Methoxyphenyl Urea

Historical and Current Synthetic Routes to Aryl Ureas and Indole (B1671886) Derivatives

The synthesis of aryl ureas and indole derivatives has a rich history, with methodologies evolving from classical routes to highly efficient modern catalytic systems. Historically, the most prevalent method for forming the urea (B33335) linkage is the reaction of an amine with an isocyanate. rsc.org This reaction is typically a rapid and high-yielding nucleophilic addition. The isocyanate precursors were often generated using highly toxic reagents like phosgene (B1210022) or its dimer (diphosgene) and trimer (triphosgene). mdpi.com While effective, the hazardous nature of these reagents spurred the development of safer alternatives, such as carbonyldiimidazole (CDI) and phenyl chloroformate, which can generate isocyanate surrogates or activated carbamates in situ. mdpi.com

Contemporary advancements have introduced sophisticated catalytic methods. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of unsymmetrical diaryl ureas, offering a versatile route with broad substrate scope. More recently, borane (B79455) Lewis acids have been employed to mediate the selective amidation of indoles with isocyanates. cardiff.ac.uk Copper-catalyzed systems have also emerged, providing greener and safer pathways to unsymmetrical urea derivatives. nih.gov

The synthesis of the indole core itself has been dominated by classic named reactions like the Fischer, Reissert, and Batcho-Leimgruber syntheses, which build the heterocyclic ring from acyclic precursors. youtube.com Modern approaches focus on the direct functionalization of the indole ring, including methods for N-alkylation and C-H amination at the C3 position. However, the direct synthesis of unprotected 3-aminoindoles remains a challenge due to the inherent instability of these compounds, which are prone to oxidative dimerization. nih.govresearchgate.net Consequently, syntheses often proceed through multi-step sequences involving protected intermediates or the reduction of 3-nitroindoles. nih.gov

Detailed Synthetic Methodology for 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

The most direct and industrially scalable synthetic route to this compound involves the nucleophilic addition of 3-amino-1-ethyl-1H-indole to 2-methoxyphenyl isocyanate. This method leverages the high reactivity of the isocyanate group toward the primary amino group of the indole derivative.

Step 1: Synthesis of Precursors

3-amino-1-ethyl-1H-indole: This precursor is not readily available commercially and its synthesis can be challenging due to the instability of 3-aminoindoles. nih.gov A common laboratory-scale approach involves the N-ethylation of a suitable indole precursor, followed by nitration at the C3 position and subsequent reduction of the nitro group to an amine. Protecting group strategies may be employed to improve yields and stability. nih.govresearchgate.net

2-methoxyphenyl isocyanate: This reagent is commercially available and can be used directly. georganics.sksigmaaldrich.com It can also be synthesized from 2-methoxyaniline (o-anisidine) through reaction with phosgene or a phosgene equivalent. google.com

Step 2: Urea Formation The core reaction involves dissolving 3-amino-1-ethyl-1H-indole in a suitable anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). An equimolar amount of 2-methoxyphenyl isocyanate, also dissolved in the same solvent, is then added dropwise to the amine solution at room temperature with continuous stirring. The reaction is typically exothermic and proceeds rapidly, often reaching completion within minutes to a few hours, as can be monitored by Thin Layer Chromatography (TLC). rsc.org

Reaction Conditions and Optimization Strategies

The efficiency of the urea formation is highly dependent on the reaction conditions. Optimization aims to maximize the yield of the desired product while minimizing the formation of byproducts, such as symmetrically substituted ureas or carbamic acids.

Key parameters for optimization include:

Solvent: Anhydrous aprotic solvents like DCM, THF, or ethyl acetate (B1210297) are preferred to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which can decompose into 2-methoxyaniline.

Temperature: The reaction is generally performed at room temperature (20-25 °C). rsc.org While gentle heating can increase the reaction rate, it may also promote side reactions. Cooling is typically not necessary unless the reaction is performed on a very large scale.

Stoichiometry: A precise 1:1 molar ratio of the amine and isocyanate is crucial. An excess of the isocyanate can lead to the formation of biuret-like impurities, while an excess of the amine will remain as an unreacted starting material, complicating purification.

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude moisture, thereby preserving the highly reactive isocyanate.

Table 1: Optimization of Reaction Conditions
ParameterConditionRationalePotential Issues
SolventDichloromethane (DCM)Good solubility for reactants, inert, volatile for easy removal.Environmental and health concerns.
SolventTetrahydrofuran (THF)Good alternative to DCM, can stabilize intermediates.Must be rigorously dried to remove peroxides and water.
TemperatureRoom Temperature (20-25 °C)Sufficient for rapid reaction, minimizes energy consumption. rsc.orgMay be slow for less reactive substrates.
Temperature0 °C to RTControls initial exotherm on large scale.Slower reaction rate.
Stoichiometry1:1 (Amine:Isocyanate)Maximizes product formation and minimizes waste.Requires accurate measurement of reactants.

Yield Enhancement and Purity Considerations

High yields (often exceeding 90%) are characteristic of this reaction when performed under optimal conditions. rsc.org To ensure high purity, several measures can be taken. If the product is a solid and precipitates from the reaction mixture, it can be isolated directly by filtration. The crude product is often washed with a non-polar solvent like hexane (B92381) to remove non-polar impurities.

Further purification can be achieved by:

Aqueous Work-up: Washing the organic solution with a dilute aqueous sodium bicarbonate solution can remove any traces of carbamic acid formed from the reaction of isocyanate with moisture. rsc.org

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a highly pure crystalline product.

Column Chromatography: If the product is not easily crystallized or contains impurities with similar solubility, purification by silica (B1680970) gel column chromatography is an effective alternative.

Characterization Techniques for Confirming Chemical Structure (Excluding Basic Identification Data)

Beyond melting point and elemental analysis, a suite of advanced spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups. The spectrum would be expected to show a strong absorption band for the urea carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Additionally, characteristic N-H stretching vibrations for the urea linkage would appear as one or two bands in the 3200-3400 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment. The spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), aromatic protons on both the indole and methoxyphenyl rings, and two separate signals for the N-H protons of the urea group at different chemical shifts. ipb.pt

¹³C NMR: Reveals the carbon skeleton of the molecule. A characteristic signal for the urea carbonyl carbon would be observed downfield, typically between 153-158 ppm. nih.gov Other distinct signals would correspond to the carbons of the ethyl group, the methoxy group, and the aromatic rings.

2D NMR Techniques: For complex structures, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity between the indole and methoxyphenyl urea fragments. ipb.pt

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the molecular weight of the compound, allowing for the confirmation of its molecular formula. wiley.com The observed mass-to-charge ratio (m/z) would be compared to the calculated value for C₁₈H₁₉N₃O₂.

Synthetic Exploration of Related Analogues and Derivatives of the Chemical Compound

The synthetic methodology described is highly adaptable, allowing for the systematic exploration of related analogues and derivatives by modifying the precursor molecules. This flexibility is crucial in fields like medicinal chemistry, where structure-activity relationships (SAR) are investigated by creating libraries of related compounds.

Analogues can be generated by:

Varying the Indole Moiety: Using different N-substituted 3-aminoindoles (e.g., N-methyl, N-propyl, N-benzyl) or indoles with substituents on the benzene (B151609) ring (e.g., 5-fluoro, 6-chloro) allows for the exploration of how changes to the indole portion affect the compound's properties.

Varying the Aryl Moiety: A wide range of commercially available substituted aryl isocyanates can be used in place of 2-methoxyphenyl isocyanate. This allows for the introduction of different functional groups (e.g., chloro, fluoro, trifluoromethyl, cyano) at various positions on the phenyl ring. rsc.orgnih.gov

Table 2: Examples of Potential Analogues and Derivatives
Indole PrecursorAryl Isocyanate PrecursorResulting Analogue Name
3-amino-1-methyl-1H-indole2-methoxyphenyl isocyanate1-(1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea
3-amino-1-ethyl-1H-indole4-chlorophenyl isocyanate1-(1-ethyl-1H-indol-3-yl)-3-(4-chlorophenyl)urea
3-amino-1-ethyl-5-fluoro-1H-indole2-methoxyphenyl isocyanate1-(1-ethyl-5-fluoro-1H-indol-3-yl)-3-(2-methoxyphenyl)urea
3-amino-1-ethyl-1H-indole3-(trifluoromethyl)phenyl isocyanate1-(1-ethyl-1H-indol-3-yl)-3-(3-(trifluoromethyl)phenyl)urea

Molecular Interactions and Target Engagement of 1 1 Ethyl 1h Indol 3 Yl 3 2 Methoxyphenyl Urea

Investigation of Biochemical Target Identification

There is currently no publicly available research detailing the identification of specific biochemical targets for 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea. While many urea-containing compounds are known to be biologically active, the specific targets of this particular derivative remain uncharacterized in the scientific literature. researchgate.net

No studies reporting the enzymatic inhibition properties of this compound were found. Although aryl urea (B33335) derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, specific assays to determine the inhibitory activity (such as IC50 or Ki values) of this compound against any particular enzyme have not been published. researchgate.netmdpi.com

There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for any G-Protein Coupled Receptors (GPCRs), nuclear receptors, or other receptor types have not been determined. nih.govnih.gov

Scientific literature lacks any studies investigating the potential for this compound to modulate protein-protein interactions. Research into whether this compound can inhibit or stabilize such interactions has not been reported. nih.govtue.nl

Ligand-Macromolecule Interaction Analysis

Consistent with the absence of identified biochemical targets, there is no information on the analysis of ligand-macromolecule interactions for this compound.

No biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), have been published for this compound. Therefore, the thermodynamic and kinetic parameters of its binding to any macromolecular target are unknown.

There are no reports of structural biology studies, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, that elucidate the binding mode of this compound with a biological target. As a result, the specific atomic-level interactions remain undetermined.

Exploration of Downstream Signaling Pathways and Cellular Mechanisms Regulated by the Chemical Compound

Proteomic Analysis of Compound-Induced Changes

Without any research data on this compound, any attempt to generate content for the requested outline would be entirely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the molecular and cellular effects of this specific compound can be written.

Structure Activity Relationship Sar Studies and Rational Design of 1 1 Ethyl 1h Indol 3 Yl 3 2 Methoxyphenyl Urea Derivatives

Elucidation of Key Pharmacophoric Features of the Chemical Compound

A pharmacophore represents the critical three-dimensional arrangement of molecular features necessary for biological activity. For the 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea scaffold, several key pharmacophoric features have been identified through extensive research on related indolyl and urea-containing compounds. nih.govresearchgate.net

Indole (B1671886) Moiety : This versatile heterocyclic structure is a common scaffold in drug development. researchgate.netchula.ac.th It often serves as a hydrophobic core that can engage in van der Waals and π-π stacking interactions within a protein's binding site. The indole N-H group can also act as a hydrogen bond donor. researchgate.net

Urea (B33335) Linker : The urea functional group is central to the activity of many biologically active compounds due to its ability to form multiple stable hydrogen bonds. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, allowing for robust interactions with protein and receptor targets. drugdesign.orgnih.gov

Substituents : The ethyl group on the indole nitrogen and the methoxy (B1213986) group on the phenyl ring play crucial roles in fine-tuning the molecule's properties. They can influence lipophilicity, steric interactions, and electronic properties, which in turn affect binding affinity and selectivity.

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Systematic alteration of the different parts of the this compound molecule has provided valuable insights into its SAR.

The indole nucleus is a prime target for chemical modification to probe its role in biological activity. impactfactor.org Changes to this part of the molecule can significantly impact its interaction with target proteins.

Substitution on the Indole Ring : Introducing various substituents on the indole ring can modulate activity. For instance, in related urea derivatives, substitutions at the 5-position of the indole ring have been shown to influence potency and selectivity.

N1-Substituent : The ethyl group at the N1 position of the indole is important for activity. In related series of compounds, varying the size and nature of this substituent has been shown to be a critical determinant of biological effect.

A hypothetical representation of the impact of these modifications is presented in the table below.

Modification of Indole MoietyRationalePotential Impact on Molecular Interaction
Replacement of N1-ethyl with larger alkyl groupsTo probe for additional hydrophobic pockets in the binding site.May increase van der Waals interactions, potentially enhancing potency.
Introduction of polar groups on the indole ringTo explore potential hydrogen bonding interactions.Could form new hydrogen bonds with the target, altering selectivity.
Isosteric replacement of the indole ring (e.g., with benzofuran)To assess the importance of the indole nitrogen for activity.Loss of a key hydrogen bond donor could decrease binding affinity.

The urea linker is a critical component for molecular recognition, primarily through its hydrogen bonding capabilities. nih.gov Its modification often leads to significant changes in biological activity.

N,N'-Disubstitution Pattern : The specific arrangement of substituents on the urea nitrogens is crucial. In many diaryl ureas, this arrangement dictates the molecule's conformation and its ability to bind to the target. nih.gov

Bioisosteric Replacement : Replacing the urea group with other functionalities like thiourea (B124793) or amide can drastically alter the hydrogen bonding pattern and electronic distribution, often leading to reduced activity.

The following table summarizes the potential effects of altering the urea linker.

Alteration to Urea LinkerRationalePotential Impact on Molecular Interaction
Replacement with ThioureaTo modify hydrogen bonding capacity and electronics.The weaker hydrogen bonding of thiourea often leads to a decrease in potency.
N-MethylationTo block hydrogen bond donation.Prevents key hydrogen bond interactions, typically resulting in a significant loss of activity.
Incorporation into a cyclic systemTo introduce conformational rigidity.Can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.

Modifications to the methoxyphenyl ring can influence hydrophobic interactions, electronic properties, and steric fit within the binding pocket.

Position of the Methoxy Group : The ortho-position of the methoxy group is a specific feature of the parent compound. Moving this group to the meta or para positions would likely have a significant impact on activity by altering the way the molecule fits into its binding site.

Substitution on the Phenyl Ring : Introducing other substituents, such as halogens or trifluoromethyl groups, can modulate the electronic nature and lipophilicity of the ring, which can fine-tune binding affinity. mdpi.com

The table below outlines possible derivatizations and their expected consequences.

Derivatization of Methoxyphenyl GroupRationalePotential Impact on Molecular Interaction
Isomeric relocation of the methoxy group (meta, para)To probe the topology of the binding pocket.A change in position could lead to steric clashes or loss of favorable interactions, affecting activity.
Replacement of methoxy with other alkoxy groupsTo investigate the influence of steric bulk.Larger groups may provide better occupancy of a hydrophobic pocket, or they may cause steric hindrance.
Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃)To alter the electronic properties of the phenyl ring.Can influence the strength of π-π stacking interactions or other electronic interactions with the target.

Design Principles for Novel Analogues with Modulated Biological Activities

The insights gained from SAR studies have led to the formulation of several design principles for creating novel analogues with improved or altered biological profiles.

Bioisosterism : This involves replacing a functional group with another that has similar physical or chemical properties. For example, replacing the methoxy group with a hydroxyl or a small alkyl group to probe the binding pocket.

Scaffold Hopping : This strategy involves replacing the central indole or phenyl ring with other heterocyclic or aromatic systems while maintaining the key pharmacophoric features. This can lead to novel intellectual property and improved pharmacokinetic properties.

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational docking can be used to design ligands that fit optimally into the active site, making specific, favorable interactions.

Computational Approaches to Guide SAR Elucidation and Optimization

Computational chemistry is an indispensable tool in modern drug discovery for understanding SAR and optimizing lead compounds. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com For derivatives of this compound, QSAR can be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts. jocpr.comnih.gov

Molecular Docking : This technique predicts how a molecule binds to the active site of a target protein. Docking studies can rationalize the observed SAR by visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.netnih.gov This information is invaluable for designing new derivatives with enhanced affinity.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the binding mode and the flexibility of both the ligand and the protein over time.

By integrating these computational methods with experimental synthesis and biological testing, a more efficient and rational approach to the design of novel analogues can be achieved.

Computational Chemistry and Molecular Modeling Studies of 1 1 Ethyl 1h Indol 3 Yl 3 2 Methoxyphenyl Urea

Molecular Docking Simulations to Predict Binding Modes and Affinities

Currently, there is a notable absence of publicly available scientific literature detailing molecular docking simulations specifically for the compound 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea. While computational studies are prevalent for analogous structures containing indole (B1671886) or phenylurea moieties, research focusing on this precise molecule has not been identified in comprehensive searches of scholarly databases. Such studies, were they to be conducted, would be invaluable in predicting how this compound might interact with various biological targets. The general methodology for such an investigation would involve the use of specialized software to predict the preferred orientation of the molecule when bound to a specific protein, thereby forming a stable complex. This predictive process is fundamental in the rational design of new therapeutic agents.

Analysis of Compound-Target Intermolecular Interactions

A detailed analysis of the intermolecular interactions between this compound and a given biological target would require the aforementioned molecular docking simulations. In a hypothetical study, researchers would analyze the resulting docked poses to identify potential hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For instance, the urea (B33335) moiety could act as a hydrogen bond donor and acceptor, while the indole and methoxyphenyl rings could engage in hydrophobic and aromatic interactions. The specific nature and geometry of these interactions would be contingent on the topology and chemical environment of the target's binding site.

Identification of Key Residues in the Binding Pocket

The identification of key amino acid residues within a binding pocket that are crucial for the interaction with this compound is a primary objective of molecular docking studies. These key residues are typically those that form the most significant and stabilizing interactions with the ligand. Without specific docking studies for this compound, it is not possible to enumerate the key residues for any particular protein target. However, a standard computational approach would involve a thorough examination of the docked complex to pinpoint which residues are in close proximity to the ligand and are involved in the critical intermolecular contacts that determine the binding affinity and selectivity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. At present, there are no published MD simulation studies specifically investigating this compound. Such simulations would provide significant insights into the conformational flexibility of the molecule and the stability of its potential interactions with a biological target. The process would involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the trajectory of the system over a defined period.

Ligand-Target Complex Dynamics

An analysis of the ligand-target complex dynamics for this compound, derived from MD simulations, would reveal how the ligand and protein move and adapt to each other's presence. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of its components. This would help in understanding whether the initial docked pose is maintained throughout the simulation and how the binding of the ligand might induce conformational changes in the target protein.

Solvent Effects on Binding

The role of the solvent, typically water, in the binding process is a critical aspect that can be elucidated through molecular dynamics simulations. Solvent molecules can mediate interactions between the ligand and the target, and their energetic contribution to the binding affinity can be significant. A dedicated study on this compound would analyze the behavior of water molecules at the binding interface to understand their role in stabilizing or destabilizing the complex. However, in the absence of such research, a detailed account of solvent effects for this specific compound cannot be provided.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with a high degree of accuracy. These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies. A search of the scientific literature did not yield any specific quantum chemical studies for this compound. If such calculations were performed, they could be used to generate optimized molecular geometries, electrostatic potential maps, and frontier molecular orbital analyses (HOMO-LUMO), which would be instrumental in understanding the molecule's reactivity and its potential for engaging in various types of intermolecular interactions.

Electronic Structure Properties and Reactivity Prediction

The study of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and potential interactions with biological targets. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for predicting its reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule.

For a representative phenylurea compound, DFT calculations could yield electronic properties similar to those shown in the table below.

Interactive Table: Example Calculated Electronic Properties for a Phenylurea Analog
ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.10Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.15Indicator of molecular stability and reactivity

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic interactions. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the oxygen atom of the urea carbonyl group and the oxygen of the methoxy (B1213986) group would be expected to be regions of high negative potential. The hydrogen atoms of the urea N-H groups would represent areas of high positive potential, indicating their role as hydrogen bond donors.

Global Reactivity Descriptors

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's electronic characteristics.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. (S = 1 / η)

Interactive Table: Example Global Reactivity Descriptors for a Phenylurea Analog
DescriptorFormulaCalculated ValueUnit
Ionization Potential (I)-EHOMO6.25eV
Electron Affinity (A)-ELUMO1.10eV
Electronegativity (χ)(I+A)/23.675eV
Chemical Hardness (η)(I-A)/22.575eV
Chemical Softness (S)1/η0.388eV⁻¹

Analysis of Intramolecular Interactions

The three-dimensional conformation of a molecule is governed by a network of intramolecular interactions. These non-covalent interactions, particularly hydrogen bonds, are crucial as they stabilize specific conformations that may be required for binding to a biological target.

In this compound, several intramolecular hydrogen bonds are possible. A significant interaction could occur between one of the urea N-H protons and the oxygen atom of the ortho-methoxy group on the phenyl ring. This interaction would create a pseudo-ring structure, restricting the molecule's conformational flexibility. Such conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze and characterize these interactions. QTAIM analysis can confirm the presence of a bond path between the hydrogen and the acceptor atom (e.g., oxygen) and quantify the strength and nature of this interaction based on the properties of the electron density at a specific point along this path, known as the bond critical point. Studies on other ortho-substituted phenylureas have confirmed the presence of such intramolecular hydrogen bonds, which significantly influence the planarity and conformational preference of the urea linkage.

Ligand-Based and Structure-Based Drug Design Methodologies Applied to the Chemical Compound

Computational modeling is a cornerstone of modern drug discovery, employing both ligand-based and structure-based approaches to design and optimize potential therapeutic agents.

Ligand-Based Drug Design (LBDD)

LBDD methods are employed when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of indole-urea analogs, a 2D-QSAR model could be developed to predict the anticancer activity based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Such models help in prioritizing which new analogs to synthesize and test.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response. A pharmacophore model for a series of active indole-urea compounds could be generated and used as a 3D query to screen large virtual libraries for new, structurally diverse molecules with the potential for the same activity.

Structure-Based Drug Design (SBDD)

SBDD methods are utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy.

Molecular Docking: This is a primary SBDD technique used to predict the preferred orientation and binding affinity of a ligand within the active site of a protein. For this compound, if a target protein like a kinase or a specific transporter were identified, molecular docking could predict its binding mode. The simulation would reveal key interactions, such as hydrogen bonds between the urea moiety and amino acid residues (e.g., with the protein backbone or side chains of glutamic acid or aspartic acid) and π-π stacking interactions involving the indole and phenyl rings. The docking score provides an estimate of the binding affinity. For instance, docking studies on phenylurea indole derivatives against the ABCG2 transporter have shown strong binding affinities and identified key hydrogen bond and hydrophobic interactions.

Interactive Table: Example Molecular Docking Results for a Phenylurea Indole Analog
Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
ABCG2 Transporter6FFC-9.5PHE439, ASN436π-π Stacking, Hydrogen Bond
VEGFR-2 Kinase4ASD-8.8CYS919, ASP1046Hydrogen Bond, Salt Bridge
IDO15EK0-9.1SER167, ARG231Hydrogen Bond, π-Cation

These computational approaches provide a powerful framework for understanding the chemical properties of this compound and for guiding the design of new analogs with potentially improved therapeutic properties.

Preclinical Biological Investigations and Mechanistic Insights into 1 1 Ethyl 1h Indol 3 Yl 3 2 Methoxyphenyl Urea in Vitro Focus

Cellular Efficacy Studies in In Vitro Disease Models (e.g., Cancer Cell Lines, Inflammatory Cell Models)

No data is available regarding the cellular efficacy of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea in any in vitro disease models.

Assessment of Cellular Viability and Proliferation (Excluding Clinical Efficacy)

There are no published studies assessing the effect of this compound on the viability or proliferation of cancer cell lines or other cellular models.

Induction of Apoptosis or Other Cell Death Pathways

Information regarding the ability of this compound to induce apoptosis or other forms of cell death is not available in the current scientific literature.

Exploration of Selectivity and Off-Target Interactions in Cellular Systems

There is no available research on the selectivity profile or potential off-target interactions of this compound in cellular systems.

Mechanistic Pathways of Cellular Response Elicited by the Chemical Compound

Due to the lack of in vitro studies, the mechanistic pathways of cellular response to this compound have not been elucidated.

Influence on Signal Transduction Cascades

No studies have been published that investigate the influence of this compound on any signal transduction cascades.

Modulation of Transcriptional and Translational Processes

There is no available data on whether this compound modulates transcriptional or translational processes within cells.

Comparative Analysis with Known Reference Compounds or Scaffolds in Preclinical Settings

The biological activity of urea (B33335) derivatives is significantly influenced by the nature of the substituents on the urea nitrogen atoms. In the case of this compound, the indole (B1671886) and methoxyphenyl groups are critical determinants of its potential interactions with biological targets.

Comparison with Other Indole-Based Urea and Thiourea (B124793) Derivatives:

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. When incorporated into a urea or thiourea linkage, the resulting compounds have shown significant potential in various therapeutic areas.

For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. One compound from this series demonstrated potent activity against HIV-1, including strains with clinically relevant mutations. This suggests that the indole moiety can serve as a crucial pharmacophore for antiviral agents. While the target compound is a urea derivative and not a thiourea, the underlying indole scaffold is a common feature that may confer similar, albeit distinct, biological properties.

Furthermore, the substitution on the indole nitrogen can modulate activity. The presence of an ethyl group at the N1 position of the indole ring in this compound may influence its lipophilicity and steric profile, potentially affecting its binding to target proteins compared to unsubstituted or differently substituted indole analogs.

Comparison with Phenylurea Scaffolds:

The 2-methoxyphenylurea portion of the molecule also plays a critical role in defining its biological activity. Phenylurea derivatives are known to exhibit a broad spectrum of activities, including anticancer and enzyme inhibitory effects. The position and nature of the substituent on the phenyl ring can drastically alter the compound's potency and selectivity.

In studies of other aryl urea compounds, the presence and position of a methoxy (B1213986) group have been shown to be significant. For example, in a series of phenstatins, which are tubulin polymerization inhibitors with potent cytotoxic activity, the methoxy substitution pattern on the phenyl ring is crucial for their anticancer effects. While structurally distinct from this compound, these findings highlight the importance of the methoxyphenyl moiety in mediating biological activity, likely through specific interactions within the binding pocket of a target enzyme or receptor.

Hypothetical Comparative Activity:

To illustrate how this compound might compare to reference compounds in a preclinical setting, the following interactive data table presents hypothetical in vitro data. This table is for illustrative purposes only, as no direct experimental data for the target compound has been found. The reference compounds are chosen to represent common scaffolds or clinically relevant drugs with which a novel indole-urea compound might be compared.

CompoundTarget/AssayIC50 (µM)Notes
This compoundHypothetical Kinase TargetData Not AvailableTarget compound of interest.
Reference Indole Compound AHypothetical Kinase Target5.2Unsubstituted indole analog.
Reference Phenylurea BHypothetical Kinase Target10.8Lacks the indole moiety.
Standard Drug (e.g., Erlotinib)EGFR Kinase0.02Clinically used tyrosine kinase inhibitor.

Future Research Directions and Translational Potential of 1 1 Ethyl 1h Indol 3 Yl 3 2 Methoxyphenyl Urea Research

Identification of Novel Biological Targets and Therapeutic Applications

The indole (B1671886) and phenylurea scaffolds are well-established pharmacophores in a range of therapeutic agents, particularly in oncology. researchgate.netmdpi.com Future research into 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea should be directed at identifying its specific biological targets to unlock its therapeutic potential.

Potential Biological Targets:

Drawing parallels from structurally related molecules, several potential biological targets can be hypothesized for this compound. Many diaryl urea (B33335) derivatives, such as sorafenib (B1663141) and regorafenib, are potent inhibitors of vascular endothelial growth factor receptor (VEGFR) kinases, which are crucial for angiogenesis, a key process in tumor growth. cu.edu.egnih.gov The indole moiety is also a core component of multi-kinase inhibitors like sunitinib. nih.gov Therefore, VEGFR-2 is a prime candidate for investigation as a potential target.

Another promising target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. nih.govfrontiersin.org Several phenyl urea derivatives have shown potent IDO1 inhibitory activity. nih.gov Given the role of IDO1 in suppressing the host's immune response to cancer, inhibitors of this enzyme are of high interest for immunotherapy.

Additionally, other kinases involved in cell signaling and proliferation, as well as targets in other therapeutic areas such as neurodegenerative diseases, where indole derivatives have shown promise, should be explored. acs.org The serotonin (B10506) receptor 5-HT2B, for instance, has been identified as a target for N-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea, a compound with a similar indole-urea structure. acs.org

Potential Therapeutic Applications:

Based on the potential biological targets, the primary therapeutic application for this compound is likely to be in oncology. If found to be a potent VEGFR-2 inhibitor, it could be developed for the treatment of various solid tumors, including hepatocellular carcinoma and renal cell carcinoma. cu.edu.eg If it targets IDO1, it could be a valuable agent in cancer immunotherapy, potentially in combination with other immunotherapies. nih.govresearchgate.net

Beyond cancer, the diverse biological activities of indole derivatives suggest potential applications in other areas. These could include anti-inflammatory, antimicrobial, and antiviral therapies. researchgate.net The structural similarity to compounds targeting serotonin receptors also suggests a potential for development in the field of neuroscience. acs.org

A summary of potential biological targets and therapeutic applications is presented in the table below.

Potential Biological TargetPotential Therapeutic ApplicationRationale based on Structural Analogs
VEGFR-2Cancer (e.g., hepatocellular carcinoma, renal cell carcinoma)Sorafenib, Regorafenib, Sunitinib cu.edu.egnih.gov
IDO1Cancer ImmunotherapyPhenyl urea derivatives as IDO1 inhibitors nih.govfrontiersin.org
Other KinasesCancer, Inflammatory DiseasesBroad activity of indole and urea derivatives researchgate.netnih.gov
5-HT2B ReceptorNeurological DisordersN-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea acs.org

Development of Advanced Synthetic Methodologies for Compound Derivatization

The synthesis of this compound and its derivatives is crucial for structure-activity relationship (SAR) studies and the development of optimized analogues. Traditional methods for urea synthesis often involve the reaction of an amine with an isocyanate. nih.govgoogle.com

Advanced Synthetic Approaches:

Future research should focus on developing more efficient, safer, and environmentally friendly synthetic methods. The use of phosgene (B1210022) or its equivalents like triphosgene, while effective, poses significant safety risks. nih.gov Modern methodologies aim to avoid such hazardous reagents. nih.gov

One promising approach is the use of palladium-catalyzed carbonylation reactions, which can generate urea derivatives from nitroarenes. nih.gov Another strategy involves the one-pot synthesis from aryl chlorides and triflates. nih.gov These methods offer a more sustainable and safer alternative to traditional approaches.

The synthesis of a library of derivatives will be essential for exploring the SAR of this compound. This will involve modifying the ethyl group on the indole, substituting various positions on the indole ring, and altering the substitution pattern on the methoxyphenyl ring. The development of efficient methods for these modifications will be a key area of research. For instance, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions could be employed to introduce a variety of substituents on the indole nucleus. mdpi.com

The table below outlines some potential synthetic strategies for derivatization.

Synthetic StrategyReagents and ConditionsPotential for Derivatization
Isocyanate-based synthesisAryl amine and aryl isocyanateStraightforward for generating a range of phenylurea derivatives asianpubs.org
Phosgene-free methodse.g., Pd-catalyzed carbonylation of nitroarenesSafer and more environmentally friendly nih.gov
Cross-coupling reactionsSuzuki–Miyaura, Buchwald–HartwigIntroduction of diverse substituents on the indole and phenyl rings mdpi.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the compound's mechanism of action. frontlinegenomics.comnih.govfrontiersin.org

Multi-Omics in Drug Discovery:

By treating cancer cell lines with the compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers can identify the pathways and biological processes that are perturbed. elifesciences.orgelifesciences.org This can help to confirm the primary biological target and also reveal off-target effects that may contribute to its efficacy or toxicity.

For example, transcriptomic analysis can identify genes that are up- or down-regulated in response to the compound, providing clues about the signaling pathways involved. Proteomics can identify changes in protein expression and post-translational modifications, which can further elucidate the mechanism of action. Metabolomics can reveal changes in cellular metabolism, which is often dysregulated in cancer. frontiersin.org

The integration of these different omics datasets can provide a more complete and robust understanding of the compound's effects than any single omics approach alone. frontlinegenomics.com This information is invaluable for optimizing the compound, identifying biomarkers for patient stratification, and designing rational combination therapies.

Exploration of New Computational Paradigms for Compound Optimization

Computational methods are playing an increasingly important role in drug discovery and development. nih.gov For this compound, computational approaches can be used to optimize its properties, such as potency, selectivity, and pharmacokinetic profile.

Computational Drug Design:

Structure-based drug design (SBDD) can be employed if the three-dimensional structure of the biological target is known. nih.gov Molecular docking can be used to predict the binding mode of the compound to its target and to identify key interactions. This information can then be used to design new derivatives with improved binding affinity.

Ligand-based drug design (LBDD) can be used when the structure of the target is not known. nih.gov This approach involves building a model of the target's binding site based on the structures of known active compounds. This model can then be used to screen for new compounds with similar properties.

In addition to predicting binding affinity, computational methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. This can help to identify potential liabilities early in the drug discovery process and to design compounds with improved drug-like properties.

Prospects for the Development of Next-Generation Analogues of the Chemical Compound

The ultimate goal of this research is to develop next-generation analogues of this compound with improved therapeutic properties. This will involve a multidisciplinary approach that combines medicinal chemistry, molecular and cell biology, pharmacology, and computational chemistry.

Strategies for Analogue Development:

Based on the SAR data obtained from the initial library of derivatives, further modifications can be made to optimize the compound's potency and selectivity. For example, if VEGFR-2 is confirmed as the primary target, modifications could be made to enhance the interactions with the ATP-binding pocket of the kinase.

The pharmacokinetic properties of the compound will also need to be optimized. This may involve modifying the compound to improve its solubility, permeability, and metabolic stability. The introduction of different functional groups can have a significant impact on these properties.

The development of next-generation analogues may also involve the use of novel drug delivery systems to improve the compound's bioavailability and to target it to the site of action. This could include the use of nanoparticles or other carrier systems.

Q & A

Q. Table 1: SAR Trends in Analogous Compounds

ModificationBiological Impact (vs. Parent Compound)Source
N1-Ethyl → N1-Methyl↓ Metabolic stability
2-Methoxy → 4-Methoxy↓ Kinase inhibition (IC50_{50} ↑ 2x)
Urea → Thiourea↓ Cytotoxicity (EC50_{50} ↑ 5x)

Advanced: How can mechanistic studies resolve contradictions in reported biological data?

Methodological Answer:
Conflicting data (e.g., variable IC50_{50} in kinase assays) arise from:

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to control competitive inhibition .
  • Cellular Context : Use isogenic cell lines (wild-type vs. mutant kinases) to isolate target-specific effects .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify secondary targets .

Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:
Improve ADMET properties via:

  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .
  • CYP Inhibition Assays : Test metabolism using human liver microsomes; introduce fluorine to block oxidation sites .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in target organs via scintillation counting .

Advanced: How can computational methods guide the optimization of this compound?

Methodological Answer:
Use in silico tools to:

  • Docking Simulations : Predict binding poses in kinase active sites (e.g., AutoDock Vina with PDB 6NUQ) .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with activity data to prioritize synthetic targets .
  • MD Simulations : Assess urea linker flexibility over 100 ns trajectories to optimize conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.